molecular formula C20H20ClN5OS2 B12717353 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- CAS No. 86717-05-7

2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-

Cat. No.: B12717353
CAS No.: 86717-05-7
M. Wt: 446.0 g/mol
InChI Key: SKOLYKHPSBMNTB-UHFFFAOYSA-N
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Description

The compound 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- is a structurally complex molecule featuring a 2-propanol backbone with two distinct substituents:

  • 1,3,4-Thiadiazole-thio-indole moiety: Combines a sulfur-containing heterocycle (1,3,4-thiadiazole) with an indole system, suggesting possible biological activity or photophysical properties .

The synthesis of such compounds typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives under phosphoryl chloride (POCl₃) catalysis, as seen in analogous 1,3,4-thiadiazole syntheses . The indole component may confer affinity for biological targets, while the thiadiazole ring enhances stability and electronic diversity .

Properties

CAS No.

86717-05-7

Molecular Formula

C20H20ClN5OS2

Molecular Weight

446.0 g/mol

IUPAC Name

1-(2-chloroanilino)-3-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol

InChI

InChI=1S/C20H20ClN5OS2/c21-16-6-2-4-8-18(16)23-11-14(27)12-28-20-26-25-19(29-20)24-10-13-9-22-17-7-3-1-5-15(13)17/h1-9,14,22-23,27H,10-12H2,(H,24,25)

InChI Key

SKOLYKHPSBMNTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC3=NN=C(S3)SCC(CNC4=CC=CC=C4Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally, the coupling of these intermediates with the chlorophenyl group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole moieties.

    Reduction: Reduction reactions could be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indole and thiadiazole moieties often exhibit significant biological activities. The following sections detail specific applications of this compound based on its structural features.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole possess moderate to good antibacterial and antifungal activities against various pathogens. For instance:

  • Compounds similar to 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- have demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Anticancer Potential

The indole moiety in the compound is associated with anticancer properties. Recent studies have highlighted:

  • The synthesis of derivatives that showed significant in vitro antitumor activity against various cancer cell lines, including breast cancer cells . Notably, some derivatives exhibited higher inhibitory activities compared to standard treatments like cisplatin.

Anticonvulsant Activity

Research has proposed that certain thiadiazole derivatives can serve as promising anticonvulsant agents. The mechanism often involves modulation of neurotransmitter systems .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. Studies suggest that they can inhibit inflammatory pathways effectively .

Synthesis and Reaction Mechanisms

The synthesis of 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- typically involves several steps:

  • Formation of Thiadiazole Derivatives: This can be achieved through nucleophilic substitution reactions.
  • Indole Functionalization: The introduction of the indole group is critical for enhancing biological activity.
  • Final Coupling Reactions: Utilizing solvents like dichloromethane or ethanol under catalytic conditions helps facilitate the final product formation .

Case Studies

Case Study 1: Antimicrobial Screening
A series of synthesized thiadiazole derivatives were screened for their antibacterial activity against E. coli and B. subtilis. Results indicated that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation
In a comparative study involving multiple indole-based compounds, one derivative of the target compound showed an IC50 value significantly lower than that of cisplatin in inhibiting breast cancer cell lines (MDA-MB-231), highlighting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism by which 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()

  • Structural Similarities : Shares the 1,3,4-thiadiazole core and 2-chlorophenyl substituent.
  • Key Differences: Lacks the indole and 2-propanol groups, instead incorporating a phenylpropyl chain.
  • Implications : The absence of the indole system may reduce interactions with hydrophobic biological targets, while the phenylpropyl chain could enhance lipophilicity .

2-Propanol, 1-(cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)- ()

  • Structural Similarities: Contains a 1,3,4-thiadiazole ring and propanol backbone.
  • Key Differences: Substituted with cyclopropylamino and ethenylphenoxy groups instead of indole and chlorophenyl.
  • Implications: The cyclopropylamino group may improve metabolic stability, while the ethenylphenoxy moiety could alter electronic properties .

Indole-Containing Analogues

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindol-4(5H)-one ()

  • Structural Similarities : Incorporates indole and halogenated aryl groups (4-bromophenyl).
  • Key Differences: Replaces the thiadiazole with a triazinoindole-pyrazole system and lacks the propanol backbone.

Propanol Derivatives with Heterocyclic Substituents

2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[[2-(2-fluorophenoxy)ethyl]amino]- ()

  • Structural Similarities: Features a 2-propanol backbone with heterocyclic (pyridazinyl) and halogenated (fluorophenoxy) groups.
  • Key Differences: Substituted with pyridazine and fluorophenoxy instead of thiadiazole and indole.
  • Implications : The pyridazine ring may confer distinct hydrogen-bonding capabilities, while the fluorine atom could modulate bioavailability .

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol ()

  • Structural Similarities: Contains a propanol backbone and chlorophenyl group.
  • Key Differences : Replaces the thiadiazole-indole system with a bicyclic terpene-derived amine.

Biological Activity

2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a chlorophenyl group, an indole moiety, and a thiadiazole ring, which may contribute to its biological activities. The molecular formula is C20H20ClN5OS2C_{20}H_{20}ClN_{5}OS_{2}, with a molecular weight of approximately 445.99 g/mol .

Biological Activity Overview

Research indicates that compounds containing indole and thiadiazole moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- are still being explored, but preliminary findings suggest promising applications.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole and indole possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi. The potential for 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- to act against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains warrants further investigation .

Anticancer Activity

The anticancer potential of this compound has been suggested through structure-activity relationship studies. Compounds with similar structural features have been tested against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). Some derivatives exhibited significant cytotoxicity, indicating that modifications to the core structure could enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity related to thiadiazole and indole derivatives:

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Notably, compounds with indole substitutions showed enhanced activity against Caco-2 cells compared to A549 cells .
  • Structure-Activity Relationship : Research highlighted that the introduction of specific functional groups could significantly affect the biological activity of thiazole-based compounds. For example, the presence of an ethyl group improved anticancer activity in some derivatives .

Table: Comparison of Biological Activities

Compound NameBiological ActivityTarget OrganismReference
Thiazole Derivative AAntimicrobialMRSA
Indole Derivative BAnticancerA549 Cells
Compound CAntifungalCandida spp.

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 1,3,4-thiadiazole-containing compounds like the target molecule?

  • Methodological Answer : The synthesis of thiadiazole derivatives often involves condensation reactions between thiourea or arylthiourea with aldehydes (e.g., indole-2-carboxylic acid derivatives) under acidic reflux conditions. For example, thiourea reacts with 3-formyl-indole derivatives in acetic acid with sodium acetate as a catalyst, followed by reflux for 3–5 hours to yield thiadiazole intermediates . This method can be adapted for the target compound by substituting appropriate chlorophenyl and indolemethylamine precursors.

Q. How can the structural integrity of the synthesized compound be confirmed?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify proton and carbon environments (e.g., aromatic protons from indole and thiadiazole rings, thioether linkages) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Elemental analysis (C, H, N, S) is critical to verify purity, with deviations >0.4% indicating impurities .

Q. What purification techniques are recommended for thiadiazole-indole hybrids?

  • Methodological Answer : Crystallization from methanol or water-propan-2-ol (1:1) mixtures is effective for removing unreacted starting materials and byproducts. For polar impurities, column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves complex mixtures .

Advanced Research Questions

Q. How does the reactivity of the thioether (-S-) group in the compound influence its biological activity?

  • Methodological Answer : The thioether bridge enhances stability against hydrolysis compared to ethers but is susceptible to oxidation. Assess oxidative stability via HPLC-MS under simulated physiological conditions (pH 7.4 buffer, 37°C). Replace the sulfur with a methylene (-CH2-) group in analogs to compare bioactivity and stability .

Q. What strategies can resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing the 2-chlorophenyl group with fluorophenyl or methoxyphenyl). Use molecular docking to correlate activity with binding affinity to target proteins (e.g., bacterial enzymes or cancer biomarkers). Cross-validate using in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ QSAR models (e.g., SwissADME or pkCSM) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Validate predictions with experimental measure solubility in PBS/DMSO and metabolic stability in liver microsomes .

Q. What analytical methods are suitable for detecting degradation products?

  • Methodological Answer : Use HPLC-DAD/UV with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. For unknown peaks, employ LC-MS/MS with electrospray ionization (ESI+) to fragment ions and identify structures. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term degradation .

Critical Notes

  • Contradictions in Evidence : While and emphasize acetic acid as the solvent for synthesis, uses propan-2-ol for salt formation. Researchers must test solvent compatibility with halogenated aryl groups to avoid side reactions.
  • Gaps in Literature : Limited data exist on the environmental toxicity of thiadiazole byproducts. Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) for disposal guidelines.

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